Kaempferol 7-O-neohesperidoside

Cytotoxicity Anticancer Flavonoid glycoside

Researchers requiring glycosylation-defined kaempferol standards face supply inconsistency and undocumented bioactivity. Kaempferol 7-O-neohesperidoside resolves this with quantified potency differentials versus alternative glycosides. • Hep-G2 IC50: 0.020 μM - 396-fold selective over LAC cells (7.93 μM). • DPPH radical scavenging IC50: 7.4 μM - validated antioxidant benchmark. • Cholesterol biosynthesis: null effect vs. kaempferol 3-glucoside stimulation - enables SAR-controlled studies. ≥98% purity (HPLC); isolated from Litchi chinensis; batch-specific COA available.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 17353-03-6
Cat. No. B191661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 7-O-neohesperidoside
CAS17353-03-6
SynonymsK 7-neo
kaempferol 7-neohesperidoside
kaempferol 7-neohesperidoside, (ALPHA-L-MANNO,D-GLUCO)-isomer
kaempferol 7-neohesperidoside, (L-MANNO,D-GLUCO)-isome
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1
InChIKeyZEJXENDZTYVXDP-CSJHBIPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 7-O-neohesperidoside (CAS 17353-03-6) Technical Procurement Baseline: Flavonoid 7-O-Glycoside from Litchi chinensis


Kaempferol 7-O-neohesperidoside (CAS 17353-03-6) is a flavonoid-7-O-glycoside with molecular formula C₂₇H₃₀O₁₅ and molecular weight 594.52 g/mol [1]. The compound consists of a kaempferol aglycone (3,4′,5,7-tetrahydroxyflavone) glycosylated at the C7-position with the disaccharide neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) [2]. It is isolated from seeds of Litchi chinensis (lychee) and is commercially available at ≥95% purity (HPLC) .

Kaempferol 7-O-neohesperidoside Substitution Risk: Why Not All Kaempferol Glycosides Are Interchangeable


Generic substitution among kaempferol glycosides is scientifically unsound due to the critical influence of glycosylation position and sugar moiety composition on biological activity. Head-to-head experimental evidence demonstrates that kaempferol 3-glucoside stimulates cholesterol biosynthesis up to 100 μM, whereas kaempferol 7-O-neohesperidoside is ineffective in the same assay system [1]. Furthermore, the 7-O-neohesperidoside exhibits highly differential cytotoxicity across cancer cell lines, with IC₅₀ values spanning nearly 400-fold from 0.020 μM (Hep-G2) to 7.93 μM (LAC) [2]. These data demonstrate that glycosylation pattern dictates biological outcome, and substitution with alternative kaempferol glycosides (e.g., kaempferol 3-glucoside, kaempferol 3-O-rutinoside, or aglycone) will yield quantitatively and qualitatively different experimental results.

Kaempferol 7-O-neohesperidoside Differential Evidence: Quantified Performance vs. Comparators in Key Assays


Kaempferol 7-O-neohesperidoside Cytotoxicity Profile: IC₅₀ Quantification Across Four Human Cancer Cell Lines

Kaempferol 7-O-neohesperidoside exhibits significant cytotoxic activity against A549 (lung adenocarcinoma), LAC (lung adenocarcinoma), Hep-G2 (hepatocellular carcinoma), and HeLa (cervical adenocarcinoma) cell lines with IC₅₀ values of 0.53 μM, 7.93 μM, 0.020 μM, and 0.051 μM, respectively [1]. The 396-fold difference between the most sensitive Hep-G2 cells (IC₅₀ = 0.020 μM) and least sensitive LAC cells (IC₅₀ = 7.93 μM) demonstrates pronounced cell-line selectivity.

Cytotoxicity Anticancer Flavonoid glycoside

Kaempferol 7-O-neohesperidoside DPPH Radical Scavenging: Quantified Antioxidant Capacity

Kaempferol 7-O-neohesperidoside scavenges DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals with an IC₅₀ value of 7.4 μM in a cell-free assay [1].

Antioxidant DPPH assay Free radical scavenging

Kaempferol 7-O-neohesperidoside vs. Kaempferol 3-Glucoside: Differential Effect on Hepatocellular Cholesterol Biosynthesis

In a direct comparative study using rat hepatocytes, kaempferol 3-glucoside stimulated cholesterol synthesis up to 100 μM concentration. In marked contrast, kaempferol 7-O-neohesperidoside was ineffective at modulating cholesterol biosynthesis under identical experimental conditions [1].

Cholesterol biosynthesis Hepatocellular Flavonoid selectivity

Kaempferol 7-O-neohesperidoside Water Solubility and Lipophilicity: Predicted Physicochemical Differentiation

Kaempferol 7-O-neohesperidoside has a predicted water solubility of 2.86 g/L (ALOGPS) and predicted LogP values ranging from -0.53 (ChemAxon) to -0.19 (ALOGPS) [1]. The DMSO solubility is experimentally determined as 4.76 mg/mL (8.01 mM) [2].

Solubility LogP Physicochemical properties

Kaempferol 7-O-neohesperidoside Antiproliferative Activity Against Prostate Cancer Cells

Kaempferol 7-O-neohesperidoside inhibits PCa (prostate cancer) cell proliferation and migration, and induces cell cycle arrest in the S phase . A network pharmacology study has further explored the compound's mechanism of action against prostate cancer using PC3 cell models [1].

Prostate cancer Antiproliferative Cell cycle arrest

Kaempferol 7-O-neohesperidoside Application Scenarios: Evidence-Based Procurement Guidance


Hepatocellular Carcinoma Research: High-Potency Cytotoxicity in Hep-G2 Cells

Kaempferol 7-O-neohesperidoside is particularly suited for hepatocellular carcinoma (HCC) studies based on its IC₅₀ of 0.020 μM against Hep-G2 cells—the most potent activity observed across the four tested cancer cell lines [1]. The compound's 396-fold selectivity for Hep-G2 over LAC cells provides an intrinsic control for cell-line specificity studies. Researchers investigating liver cancer therapeutics or hepatocyte biology should prioritize this glycoside over other kaempferol derivatives given the quantified potency differential.

Flavonoid Glycosylation Structure-Activity Relationship (SAR) Studies

The direct comparative evidence showing that kaempferol 3-glucoside stimulates cholesterol biosynthesis while kaempferol 7-O-neohesperidoside has no effect provides a validated experimental system for studying glycosylation-dependent functional divergence [1]. This compound serves as an essential reference standard for SAR investigations examining how glycosylation position (7-O vs. 3-O) and sugar moiety composition modulate flavonoid bioactivity. Procurement of both glycosides from the same source enables controlled, reproducible comparative studies.

Antioxidant Assay Standardization and Oxidative Stress Research

With a DPPH radical scavenging IC₅₀ of 7.4 μM in cell-free assays, kaempferol 7-O-neohesperidoside provides a reproducible antioxidant benchmark for oxidative stress research [1]. The compound's favorable aqueous solubility (predicted 2.86 g/L) facilitates dissolution in physiologically relevant buffers, enabling reliable dose-response studies in cell-based oxidative stress models without solvent interference artifacts .

Multi-Cancer Panel Screening: Differential Sensitivity Profiling

The well-characterized IC₅₀ profile across A549 (0.53 μM), LAC (7.93 μM), Hep-G2 (0.020 μM), and HeLa (0.051 μM) cell lines positions kaempferol 7-O-neohesperidoside as a reference compound for multi-cancer panel screening studies [1]. The nearly 400-fold sensitivity range across cell lines allows researchers to assess differential tissue-type responses, identify sensitive cancer subtypes, and validate assay reproducibility through cross-cell-line consistency checks.

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